6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is a chemical compound that features a nicotinic acid core substituted with a hydroxy group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this method are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluorophenyl group can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the trifluorophenyl group can produce a partially or fully reduced aromatic ring.
Scientific Research Applications
6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the trifluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both a hydroxy group and a trifluorophenyl group imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties include enhanced stability, reactivity, and binding affinity to molecular targets.
Properties
IUPAC Name |
6-oxo-5-(2,4,6-trifluorophenyl)-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO3/c13-6-2-8(14)10(9(15)3-6)7-1-5(12(18)19)4-16-11(7)17/h1-4H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOZMLUTFADBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=CNC2=O)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687734 |
Source
|
Record name | 6-Oxo-5-(2,4,6-trifluorophenyl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-05-2 |
Source
|
Record name | 6-Oxo-5-(2,4,6-trifluorophenyl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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